N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide
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Overview
Description
N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide is a compound that features a cyclopentyl group substituted with a thiophene ring at the 1-position and a thiophene-3-carboxamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-(thiophen-2-yl)cyclopentanone with thiophene-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and materials for organic electronics.
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the carboxamide moiety can form hydrogen bonds with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-yl)nicotinamide
- N-(thiophen-2-yl)benzamide
- N-(thiophen-2-yl)furan-2-carboxamide
Uniqueness
N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide is unique due to its dual thiophene rings and cyclopentyl group, which confer distinct electronic and steric properties. This structural arrangement enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring, a cyclopentyl moiety, and a carboxamide functional group. Its molecular formula is C13H15N1O1S2, which indicates the presence of sulfur in its structure, contributing to its unique chemical behavior.
Biological Activity Overview
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds derived from similar structural frameworks have demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it targets the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in inflammatory responses and cancer progression. Inhibiting this enzyme may lead to reduced prostaglandin E2 levels, thereby affecting tumor growth and survival .
Study 1: Anticancer Efficacy
A study conducted by Di Micco et al. (2021) evaluated the efficacy of thiophene-based compounds against A549 lung cancer cells. The results showed that modifications on the thiophene ring significantly enhanced cytotoxicity, with certain derivatives achieving IC50 values as low as 5 μM. This suggests that structural optimization could yield more potent anticancer agents .
Study 2: Apoptosis Induction
In another investigation focusing on MCF-7 cells, flow cytometry analysis revealed that this compound induced cell cycle arrest at the G0/G1 phase within 24 hours of treatment. By 48 to 72 hours, an increase in the sub-G0/G1 population indicated apoptosis was occurring, underscoring its potential as an anticancer therapeutic .
Pharmacological Profile
Activity | IC50 Value (μM) | Cell Line | Mechanism |
---|---|---|---|
Anticancer | 5 - 10 | A549 | mPGES-1 inhibition |
Apoptosis Induction | <10 | MCF-7 | Cell cycle arrest and apoptosis |
Anti-inflammatory | Not specified | Various | Prostaglandin synthesis inhibition |
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-13(11-5-9-17-10-11)15-14(6-1-2-7-14)12-4-3-8-18-12/h3-5,8-10H,1-2,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAVGMIFBKNUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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